molecular formula C21H19BN2O4 B13041447 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile

4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile

Cat. No.: B13041447
M. Wt: 374.2 g/mol
InChI Key: IFRVCXYVIUPKNS-UHFFFAOYSA-N
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Description

4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile is a complex organic compound with the molecular formula C20H20BNO4 and a molecular weight of 349.188 g/mol . This compound is characterized by the presence of a formyl group, a phthalonitrile moiety, and a dioxaborolane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the dioxaborolane intermediate, followed by its coupling with a formylated phenoxy derivative. The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the nitrile group can participate in nucleophilic substitution reactions. The dioxaborolane ring is particularly useful in cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds .

Comparison with Similar Compounds

4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C21H19BN2O4

Molecular Weight

374.2 g/mol

IUPAC Name

4-[3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C21H19BN2O4/c1-20(2)21(3,4)28-22(27-20)19-8-7-18(10-16(19)13-25)26-17-6-5-14(11-23)15(9-17)12-24/h5-10,13H,1-4H3

InChI Key

IFRVCXYVIUPKNS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)C=O

Origin of Product

United States

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